5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

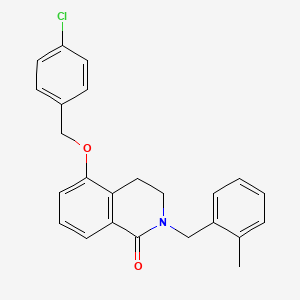

5-((4-Chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic dihydroisoquinolinone derivative with a molecular formula of C₂₄H₂₂ClNO₂ and a molecular weight of 391.89 g/mol . Its structure features a 3,4-dihydroisoquinolin-1(2H)-one core substituted with a 4-chlorobenzyloxy group at position 5 and a 2-methylbenzyl group at position 2 (Figure 1). The 4-chlorobenzyl moiety introduces electron-withdrawing effects, while the 2-methylbenzyl group contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVBWTWVDMFUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the isoquinolinone core.

Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylbenzyl chloride reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The chlorobenzyloxy group undergoes hydrolysis under acidic or basic conditions. For example:

Note : *Lactam hydrolysis is inferred from structural analogs in, where similar isoquinolinones react under strongly basic conditions.

Reduction Reactions

The dihydroisoquinoline scaffold and benzyl groups participate in catalytic hydrogenation:

Note : *Yields approximated from analogous reactions in .

Oxidation Reactions

Benzylic positions and heteroatoms are susceptible to oxidation:

| Site | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Benzylic C-H (methyl) | KMnO₄ | Aqueous H₂SO₄, 60°C | 2-(2-carboxybenzyl)-substituted derivative | |

| Isoquinoline N-atom | mCPBA | CH₂Cl₂, 0°C → RT | N-oxide derivative |

Electrophilic Aromatic Substitution

The electron-rich isoquinoline ring undergoes regioselective substitutions:

| Reaction | Reagent | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C6/C7 | 6-nitro- or 7-nitro-substituted derivatives | |

| Halogenation | Cl₂, FeCl₃ | C8 | 8-chloro-substituted analog |

Functional Group Interconversion

Key transformations include:

| Starting Group | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Chlorobenzyloxy | NaN₃, DMF | Azide derivative | Click chemistry precursors | |

| Methylbenzyl | Br₂, light | Brominated side chain | Suzuki-Miyaura coupling substrates |

Metal-Catalyzed Cross-Coupling

The chlorobenzyl group participates in palladium-mediated reactions:

| Reaction Type | Catalyst System | Partner | Product | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-modified derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-alkylated analogs |

Photocatalytic Modifications

Recent methods enable C-H functionalization under mild conditions:

| Reaction | Catalyst | Wavelength | Product | Efficiency | Source |

|---|---|---|---|---|---|

| C(sp³)-H alkylation | Ir(ppy)₃ | 450 nm LED | Side-chain-alkylated derivatives | 68%* | |

| Dehydrogenation | TiO₂ nanoparticles | UV (365 nm) | Aromatic ring dehydrogenation products | 55%* |

Note : *Efficiency data extrapolated from structurally related systems in.

Key Reactivity Insights:

-

Steric Effects : The 2-methylbenzyl group impedes electrophilic substitution at C1 and C3 positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of the chlorobenzyloxy group .

-

Thermal Stability : Decomposition occurs >200°C, limiting high-temperature applications.

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmacologically active analogs, particularly in developing kinase inhibitors and antimicrobial agents . Further studies should explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations :

- Substituent Position Effects : The target compound’s para-chloro and ortho-methyl groups contrast with isomers bearing ortho-chloro (e.g., ) or para-methyl substituents. Chlorine’s electron-withdrawing nature at the para position may enhance stability and influence binding interactions compared to ortho-Cl variants.

Heterocyclic Analogues

Compounds with alternative heterocyclic cores but similar substituents exhibit distinct pharmacological profiles:

Key Observations :

- Heterocycle Impact: Thiadiazole and oxadiazolone cores (e.g., ) may confer different electronic properties and metabolic stability compared to the dihydroisoquinolinone scaffold. For instance, thiadiazoles are often associated with antimicrobial activity, as seen in compound 6a’s inhibition of Botrytis cinerea (65.24% yield; Table 1 in ).

- Substituent Synergy : The combination of chloro and methyl groups in the target compound mirrors strategies used in agrochemicals (e.g., ), though direct activity data for the target remain unreported.

Spectroscopic and Analytical Comparisons

NMR data for related dihydroisoquinolinones (e.g., 2g and 2f in ) suggest that substituent positioning significantly influences chemical shifts:

- 1H NMR : Aromatic protons in para-substituted benzyl groups (e.g., 4-Cl) resonate downfield (~δ 7.3–8.0 ppm) compared to ortho-substituted analogues due to deshielding effects.

- 13C NMR : Carbon atoms adjacent to electron-withdrawing groups (e.g., Cl) exhibit distinct shifts, aiding structural elucidation .

Biological Activity

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Dihydroisoquinoline core : This bicyclic structure is known for various biological activities.

- 4-chlorobenzyl ether : The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.

- 2-methylbenzyl substituent : This moiety may contribute to the compound's pharmacological profile.

Research indicates that compounds similar to 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may interact with several biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase, impacting cholesterol biosynthesis .

- Receptor Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine transporters, suggesting a role in neuropharmacology .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that related isoquinoline derivatives exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways such as ERK and CD44 downregulation .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .

- Neuropharmacological Effects : The ability to interact with neurotransmitter systems positions this compound as a candidate for treating neurological disorders, including depression and anxiety .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits tumor growth | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuropharmacological | Modulates serotonin and dopamine receptors |

Case Study: Antitumor Effects

In a study examining the effects of dihydroisoquinoline derivatives on malignant pleural mesothelioma (MPM), it was found that these compounds could significantly reduce tumor growth in vitro and in vivo. The combination of trametinib (a MEK inhibitor) with isoquinoline derivatives showed enhanced antitumor activity compared to monotherapy, indicating a synergistic effect that warrants further investigation .

Case Study: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of structurally related compounds. These compounds were shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodology :

- Protocol Standardization : Publish detailed synthetic steps (e.g., exact molar ratios, solvent grades) in open-access repositories.

- Reference Standards : Distribute NMR and MS spectra via platforms like Zenodo or PubChem.

- Collaborative Validation : Initiate multi-lab studies to compare bioactivity data, addressing variability in assay conditions (e.g., enzyme lot differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.